Valdiviolide

Description

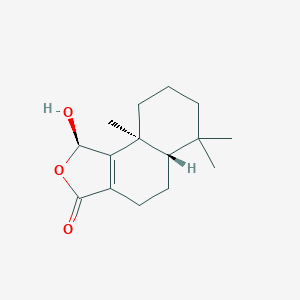

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H22O3 |

|---|---|

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(1R,5aS,9aS)-1-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one |

InChI |

InChI=1S/C15H22O3/c1-14(2)7-4-8-15(3)10(14)6-5-9-11(15)13(17)18-12(9)16/h10,13,17H,4-8H2,1-3H3/t10-,13+,15-/m0/s1 |

InChI Key |

XTQKCVAXPOCYKT-ZBINZKHDSA-N |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC3=C2[C@@H](OC3=O)O)(C)C |

Canonical SMILES |

CC1(CCCC2(C1CCC3=C2C(OC3=O)O)C)C |

Synonyms |

11-epivaldiviolide valdiviolide |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Refined Extraction and Chromatographic Purification Techniques

Advanced Preparative Chromatography for High-Purity Valdiviolide

To obtain this compound in high purity, researchers employ advanced preparative chromatographic techniques. phenomenex.com These methods are essential for separating this compound from structurally similar compounds, including its epimers like 11-epithis compound (B1245050). researchgate.net

High-Performance Liquid Chromatography (HPLC): Preparative reversed-phase HPLC (RP-HPLC) is a cornerstone technique for purifying this compound. teledynelabs.com This method separates compounds based on their hydrophobicity. phenomenex.com A non-polar stationary phase, such as C18-bonded silica, is used in conjunction with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. phenomenex.com The precise control over the gradient elution allows for the fine separation of this compound from other closely related drimane (B1240787) sesquiterpenoids. elementlabsolutions.com

| Parameter | Details | Source |

| Technique | Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | teledynelabs.com |

| Stationary Phase | C18-bonded silica | phenomenex.com |

| Mobile Phase | Gradient of water and acetonitrile/methanol | phenomenex.com |

| Detection | UV-Vis, Mass Spectrometry (MS) | scielo.org.bochemexpress.com |

Centrifugal Partition Chromatography (CPC): CPC, a form of counter-current chromatography, offers a valuable alternative or complementary technique to HPLC. rotachrom.com This liquid-liquid chromatography method separates compounds based on their differential partitioning between two immiscible liquid phases. gilson.complantaanalytica.com A significant advantage of CPC is the absence of a solid stationary phase, which can prevent irreversible adsorption of the sample and allows for high loading capacities. plantaanalytica.comwikipedia.org For this compound purification, a suitable biphasic solvent system is selected to optimize the partition coefficient (KD) of the target compound, enabling its effective separation from impurities. mdpi.com

| Parameter | Details | Source |

| Technique | Centrifugal Partition Chromatography (CPC) | rotachrom.comwikipedia.org |

| Principle | Liquid-liquid partitioning | gilson.com |

| Stationary Phase | A liquid phase held in place by centrifugal force | plantaanalytica.com |

| Mobile Phase | An immiscible liquid phase | plantaanalytica.com |

| Advantages | High loading capacity, no solid support, reduced solvent consumption | plantaanalytica.comwikipedia.org |

Crystallization Protocols for Defined this compound Forms

Following chromatographic purification, crystallization is a crucial step to obtain this compound in a solid, highly pure, and structurally defined form. The formation of well-ordered crystals is essential for definitive structural elucidation by X-ray crystallography.

Research has shown that this compound can co-crystallize with its isomer, 11-epithis compound, in a 1:1 ratio from extracts of Drimys winteri. researchgate.netnih.gov This co-crystal forms in the triclinic space group P1. researchgate.net The crystallization process typically involves the slow evaporation of a suitable solvent from a concentrated solution of the purified compound(s). The choice of solvent is critical and can influence the crystal habit and quality. The molecules in the co-crystal are linked by O-H···O hydrogen bonds, forming chains that are further associated through π-π stacking interactions. nih.govresearchgate.net

| Parameter | Details | Source |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P1 | researchgate.net |

| Composition | 1:1 co-crystal of this compound and 11-epithis compound | researchgate.netnih.gov |

| Source | Drimys winteri extracts | researchgate.netconicet.gov.ar |

| Intermolecular Forces | O-H···O hydrogen bonds, π-π stacking interactions | nih.govresearchgate.net |

| Significance | Enabled the first crystal structure report for this compound. | researchgate.net |

The successful application of these advanced isolation and crystallization techniques has been pivotal in providing pure this compound for detailed structural and biological studies. The ability to produce high-purity, crystalline material remains a fundamental requirement for advancing our understanding of this intriguing natural product.

Structural Elucidation and Advanced Stereochemical Analysis

Comprehensive Spectroscopic Characterization of Valdiviolide

A suite of spectroscopic methods has been employed to delineate the structure of this compound, each providing unique insights into its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in the complete structural assignment of this compound. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, has allowed for the unambiguous assignment of all proton and carbon signals. nih.govpitt.educas.orgnetlify.app These experiments establish the connectivity between atoms, revealing the drimane (B1240787) sesquiterpene skeleton of the molecule. researchgate.netprinceton.eduyoutube.comgithub.io

Interactive Data Table: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1 | 1.50 (m) | 39.2 |

| 2 | 1.45 (m) | 18.3 |

| 3 | 1.60 (m) | 41.8 |

| 4 | - | 33.4 |

| 5 | - | 55.8 |

| 6 | 1.70 (m) | 21.6 |

| 7 | 5.78 (m) | 125.0 |

| 8 | - | 138.0 |

| 9 | - | 140.5 |

| 10 | - | 38.7 |

| 11 | 4.33 (m) | 73.2 |

| 12 | - | 176.0 |

| 13 | 0.88 (s) | 21.4 |

| 14 | 0.92 (s) | 33.2 |

| 15 | 1.10 (s) | 20.0 |

Note: Chemical shifts are referenced to standard internal references and may show slight variations depending on the solvent and experimental conditions. The data presented is a representative compilation from available literature.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of key functional groups. researchgate.netlibretexts.orgthermofisher.comnih.gov A broad absorption in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. mdpi.com The spectrum also shows a strong absorption band around 1760-1740 cm⁻¹, which is characteristic of the C=O stretching vibration of a γ-lactone ring. Furthermore, C-H stretching vibrations for sp³ and sp² hybridized carbons are observed in the regions of 3000-2850 cm⁻¹ and 3100-3000 cm⁻¹, respectively.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) has been utilized to determine the exact mass of this compound, which in turn allows for the deduction of its elemental composition. innovareacademics.inmsesupplies.commeasurlabs.commdpi.com The experimentally determined monoisotopic mass of this compound is consistent with the molecular formula C₁₅H₂₂O₃. nih.gov The fragmentation pattern observed in the mass spectrum provides further structural confirmation, showing characteristic losses of water (H₂O) and carbon monoxide (CO) from the parent molecule, which is consistent with the presence of a hydroxyl group and a lactone ring. uab.eduaaup.eduresearchgate.netlibretexts.org

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration. nih.govresearchgate.netnih.govchem-soc.simit.edu

Analysis of the this compound and 11-epi-Valdiviolide Cocrystal Structure

A significant breakthrough in understanding the stereochemistry of this compound came from the X-ray crystallographic analysis of a 1:1 cocrystal containing both this compound and its diastereomer, 11-epi-Valdiviolide. researchgate.netnih.govconicet.gov.ar This cocrystal, obtained from extracts of Drimys winteri, allowed for the simultaneous and precise determination of the structures of both isomers within the same crystal lattice. researchgate.netnih.govconicet.gov.ar The analysis revealed that the two molecules have different conformations, particularly around the chiral centers. researchgate.net

Chiral Center Assignments (C-5, C-10, C-11) and Stereochemical Configuration (SSR vs. SSS)

The X-ray crystallographic data provided definitive assignment of the absolute configurations of the three chiral centers in this compound. researchgate.netnih.govconicet.gov.araskfilo.com The chiral centers are located at carbons C-5, C-10, and C-11. researchgate.netnih.govconicet.gov.ar For this compound, the stereochemical configuration was determined to be (5S, 10S, 11R), denoted as the SSR sequence. researchgate.netnih.gov In contrast, its epimer, 11-epi-Valdiviolide, possesses the (5S, 10S, 11S) or SSS configuration. researchgate.netnih.gov This distinction is crucial as the biological activity of stereoisomers can differ significantly.

Interactive Data Table: Crystallographic and Stereochemical Data for this compound and 11-epi-Valdiviolide

| Compound | Chiral Center C-5 | Chiral Center C-10 | Chiral Center C-11 | Stereochemical Sequence |

| This compound | S | S | R | SSR |

| 11-epi-Valdiviolide | S | S | S | SSS |

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) for Chiroptical Properties

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques instrumental in determining the absolute configuration of chiral molecules. These methods measure the differential interaction of a molecule with left and right circularly polarized light. For complex natural products like this compound, a concerted application of these techniques, often coupled with computational analysis, is typically required for an unambiguous assignment of the absolute configuration of all stereogenic centers. unibas.it

Despite the importance of these methods, specific experimental or computationally predicted ORD and ECD data for this compound are not extensively reported in the surveyed scientific literature. The absolute configuration of this compound has been confidently established through other means, notably single-crystal X-ray diffraction. conicet.gov.arnih.gov This technique provides a definitive three-dimensional structure, from which the absolute stereochemistry can be determined. conicet.gov.ar

In the broader context of drimane sesquiterpenoids, ECD has been used to assign the absolute configuration of related compounds. frontiersin.org For instance, the ECD exciton (B1674681) chirality method has been successfully applied to determine the stereochemistry of epimers at C8. frontiersin.org Theoretical calculations of ECD spectra using methods like Time-Dependent Density Functional Theory (TD-DFT) are a standard approach to correlate the experimental spectrum with the molecular structure, which is particularly useful when crystals suitable for X-ray analysis are not available. nih.govfaccts.de

The following table outlines the kind of data that would be generated from ORD/ECD analysis.

| Chiroptical Technique | Expected Data Type | Information Provided |

| Optical Rotatory Dispersion (ORD) | Specific rotation [α] at various wavelengths (λ) | Sign and magnitude of optical rotation, Cotton effect curves |

| Electronic Circular Dichroism (ECD) | Differential molar absorptivity (Δε) or ellipticity [θ] at various wavelengths (λ) | Sign, intensity, and wavelength of Cotton effects |

| Computational (TD-DFT) ECD | Calculated Δε or [θ] vs. λ for possible stereoisomers | Predicted spectra for comparison with experimental data to assign absolute configuration |

This table is illustrative of the data formats for ORD and ECD analyses; specific values for this compound are not available in the cited literature.

Conformational Analysis of the Drimane Sesquiterpenoid Skeleton

The conformational analysis of this compound's drimane sesquiterpenoid skeleton has been elucidated in detail through single-crystal X-ray diffraction of a co-crystal containing this compound and its C11 epimer, 11-epithis compound (B1245050). conicet.gov.arnih.govresearchgate.net This analysis reveals the precise three-dimensional arrangement of the fused ring system in the solid state.

This compound possesses a trans-fused decalin ring system, which is a hallmark of the drimane skeleton. frontiersin.org The molecule contains three chiral centers located at positions C5, C10, and C11. The absolute configuration of this compound has been determined as (5S, 10S, 11R). conicet.gov.arnih.gov

The drimane framework of this compound is composed of three rings, designated as A, B, and C:

Ring A (cyclohexane ring): This ring adopts a stable chair conformation. researchgate.net

Ring B (cyclohexene ring): This ring is forced into a half-chair conformation due to the presence of a double bond. conicet.gov.ar

Ring C (lactone ring): The five-membered γ-lactone ring is nearly planar. conicet.gov.ar

The crystallographic data provides precise measurements of bond lengths, bond angles, and torsion angles, which define the conformation of the entire molecule. A comparison of the conformations of this compound (designated as Ia in the crystallographic study) and its epimer 11-epithis compound (Ib) highlights the subtle structural differences arising from the change in stereochemistry at C11. conicet.gov.arresearchgate.net

The table below summarizes the key conformational features of the this compound skeleton based on X-ray crystallographic data.

| Molecular Feature | Description | Reference |

| Stereochemistry | (5S, 10S, 11R) | conicet.gov.arnih.gov |

| Ring Fusion | trans-fused decalin system | frontiersin.org |

| Ring A Conformation | Chair | researchgate.net |

| Ring B Conformation | Half-chair | conicet.gov.ar |

| Ring C Conformation | Nearly planar | conicet.gov.ar |

This detailed conformational information is crucial for understanding the molecule's reactivity and biological activity, as the spatial arrangement of functional groups dictates how the molecule interacts with biological targets.

Biosynthetic Pathways and Proposed Mechanistic Origins

General Terpene Biosynthesis Framework

The biosynthesis of all terpenes, including the drimane (B1240787) sesquiterpenoids like Valdiviolide, originates from two simple five-carbon precursors. slideshare.netcjnmcpu.com These fundamental building blocks are Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). wikipedia.orgechelon-inc.comrsc.org

IPP and DMAPP are the universal C5 units from which the vast and diverse family of terpenoid compounds are constructed. rsc.orgcaister.com IPP can be isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. wikipedia.orglibretexts.org These two C5 building blocks then undergo sequential condensation reactions, catalyzed by various prenyltransferase enzymes, to form larger prenyl diphosphates. mdpi.com Specifically for sesquiterpenes, one molecule of DMAPP condenses with two molecules of IPP to form the C15 precursor, Farnesyl Diphosphate (FPP). libretexts.orgmdpi.com This FPP then serves as the direct substrate for the cyclization reactions that create the characteristic drimane skeleton. cjnmcpu.comnih.gov

Plants and other organisms utilize two distinct pathways to synthesize IPP and DMAPP: the Mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. rsc.orgcaister.commdpi.com These pathways are localized in different cellular compartments. mdpi.comresearchgate.net

The MVA pathway , which occurs in the cytosol, is generally responsible for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). rsc.orgresearchgate.net This pathway starts with acetyl-CoA. mdpi.com

The MEP pathway , located in the plastids, primarily produces precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40). rsc.orgfrontiersin.org This pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. mdpi.com While there is some evidence of "crosstalk" or transport of precursors between these compartments, the biosynthesis of sesquiterpenes like this compound is predominantly attributed to the MVA pathway. researchgate.netacs.org

Table 1: Comparison of MVA and MEP Pathways

| Feature | Mevalonate (MVA) Pathway | Methyl-Erythritol 4-Phosphate (MEP) Pathway |

| Cellular Location | Cytosol rsc.orgresearchgate.net | Plastids researchgate.netfrontiersin.org |

| Starting Materials | Acetyl-CoA mdpi.com | Pyruvate and Glyceraldehyde-3-Phosphate mdpi.com |

| Primary Products | Sesquiterpenes (C15), Triterpenes (C30) rsc.org | Monoterpenes (C10), Diterpenes (C20), Tetraterpenes (C40) rsc.org |

Isopentenyl Diphosphate (IPP) and Dimethylallyl Diphosphate (DMAPP) Biogenetic Precursors

Postulated Biosynthetic Routes to Drimane Sesquiterpenoid Lactones

The formation of the drimane skeleton and the subsequent lactone ring of this compound involves a series of complex enzymatic reactions. The biosynthesis begins with the cyclization of FPP to form the basic drimane core, followed by oxidative modifications. cjnmcpu.com

The formation of the γ-butyrolactone ring, a key feature of this compound, is the result of specific oxidative transformations of the drimane scaffold. researchgate.net It is proposed that the biosynthesis proceeds through a drimenol (B159378) intermediate. researchgate.net Subsequent oxidations at positions C-11 and C-12 are crucial. nih.gov The formation of the lactone ring likely involves the oxidation of an intermediate, such as an aldehyde, which then reacts with a hydroxyl group to form a hemiacetal that is further oxidized to the stable lactone. researchgate.netnih.gov In fungi, the formation of the γ-butyrolactone ring in drimane sesquiterpenoids has been shown to be accomplished by the sequential action of a cytochrome P450 monooxygenase and a FAD-binding oxidoreductase. researchgate.net

The formation of certain drimane derivatives involves oxidative cleavage of carbon-carbon bonds, a process catalyzed by monooxygenases or dioxygenases. nih.gov These enzymes incorporate oxygen atoms from molecular oxygen into the substrate. creative-diagnostics.com Oxidases are enzymes that catalyze redox reactions, often transferring hydrogen to oxygen to form water or hydrogen peroxide. quora.com Oxygenases, on the other hand, directly incorporate one or two atoms of oxygen into the substrate. creative-diagnostics.comrndsystems.com Cytochrome P450 monooxygenases are a versatile class of enzymes known to be involved in the oxidation of various terpene skeletons, including the hydroxylation steps that are precursors to lactone formation. creative-diagnostics.comnsf.govacs.org While the specific enzymes responsible for the final steps in this compound biosynthesis have not been fully characterized, it is highly probable that a combination of P450 monooxygenases and other oxidoreductases are involved in the intricate oxidative modifications of the drimane core to yield the final lactone structure. researchgate.netresearchgate.net

Enzymatic Oxidative Transformations Leading to the Lactone Moiety

Biogenetic Relationships and Co-Occurrence with Other Drimane-Type Compounds

This compound is frequently found in nature alongside a variety of other drimane sesquiterpenoids. researchgate.netnih.gov Its discovery was from the bark of Drimys winteri, a plant rich in these types of secondary metabolites. researchgate.netresearchgate.net

The co-occurrence of these compounds suggests a common biosynthetic origin from FPP and subsequent diversification through the action of various modifying enzymes. cjnmcpu.comresearchgate.net Compounds often found with this compound include:

Drimenin : Another drimane lactone. nih.gov

Polygodial : A drimane dialdehyde (B1249045) known for its pungent taste and biological activities. researchgate.netmdpi.com

Confertifolin (B156486) : A drimane lactone that is an isomer of isodrimenin. iupac.orgresearchgate.net

Isodrimeninol : A cyclic hemiacetal. nih.gov

Drimenol : An alcohol precursor to many other drimanes. researchgate.netnih.gov

Fuegin : A related drimane sesquiterpene. colab.wsresearchgate.net

Winterin : Another related drimane sesquiterpene. researchgate.net

The structural similarities between these compounds point to a divergent biosynthetic pathway where a common intermediate, likely drimenol, is channeled through different oxidative and rearrangement reactions to produce the observed array of drimane sesquiterpenoids. researchgate.netnih.gov For instance, this compound has been isolated as a 1:1 co-crystal with its isomer, 11-epithis compound (B1245050), from Drimys winteri, highlighting the subtle stereochemical variations that can arise from enzymatic processes. researchgate.netnih.gov

Synthetic Approaches and Chemical Modifications

Total Synthesis Strategies for Valdiviolide

The construction of the characteristic drimane (B1240787) core and the embedded butenolide moiety of this compound has been approached through various synthetic routes. These strategies showcase different philosophies in assembling the target molecule, from linear sequences starting from other natural products to convergent plans involving key cycloaddition reactions.

Retrosynthetic Disconnections and Key Intermediates

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves mentally deconstructing a target molecule into simpler precursor structures, known as synthons, until readily available starting materials are reached. libretexts.orgslideshare.netucoz.com This process helps to identify strategic bonds for disconnection and to plan a forward synthesis.

For this compound, a primary retrosynthetic disconnection simplifies the molecule by separating the butenolide ring from the drimane skeleton. A key intermediate in several syntheses is the drimane sesquiterpene euryfuran (B14420389) . cam.ac.ukcam.ac.ukresearchgate.net The synthesis of this compound can be envisioned as the elaboration of the furan (B31954) ring of euryfuran into the required lactone.

Another prominent synthetic strategy begins with the readily available labdane (B1241275) diterpene, manool (B191784) . rsc.orgresearchgate.net This approach leverages the existing stereochemistry of the starting material to achieve an enantioselective synthesis of (+)-Valdiviolide. The retrosynthetic plan here involves the oxidative degradation of the manool side chain to form the key decalin core, which is then further functionalized to construct the lactone ring.

A notable early synthesis involved a convergent strategy where a key intermediate was a tricyclic lactone, formed via an intramolecular Diels-Alder reaction. cam.ac.uk The retrosynthesis for this approach disconnects the tricyclic system at the bonds formed during the cycloaddition, leading back to a triene precursor. This precursor itself was assembled from simpler fragments, such as 2-ethylvalerolactone. cam.ac.uk

Key Intermediates in this compound Synthesis:

| Intermediate | Starting Material/Precursor | Synthetic Approach |

| Euryfuran | trans-3,4,4a,5,6,7,8,8a-Octahydro-5,5,8a-trimethylnaphthalene-1(2H)-one | Synthesis via furan elaboration cam.ac.ukcam.ac.ukresearchgate.net |

| (+)-Valdiviolide | Manool | Enantioselective synthesis rsc.orgresearchgate.net |

| Tricyclic Lactone | 2-Ethylvalerolactone derived triene | Intramolecular Diels-Alder strategy cam.ac.uk |

Stereoselective Reaction Design (e.g., Diels-Alder Cycloadditions, Butenolide Annulation)

Achieving the correct relative and absolute stereochemistry is a central challenge in the synthesis of this compound. Synthetic chemists employ various stereoselective reactions to control the formation of chiral centers.

Diels-Alder Cycloadditions: The Diels-Alder reaction is a powerful pericyclic reaction that forms a six-membered ring through the concerted interaction of a conjugated diene and a dienophile. wikipedia.org It allows for the simultaneous formation of two carbon-carbon bonds and can set up to four stereocenters with high control. wikipedia.orgyoutube.com In the context of this compound synthesis, an intramolecular Diels-Alder reaction was a pivotal step in an early total synthesis. cam.ac.uk The reaction of a carefully constructed ethyl undecatrienoate derivative at elevated temperatures led to the formation of a key tricyclic lactone intermediate with very high stereoselectivity. cam.ac.uk This transformation efficiently established the core ring system with the desired stereochemical configuration.

Butenolide Annulation: The formation of the γ-hydroxybutenolide ring is a defining feature of this compound's structure. Synthetically, this can be achieved from a furan precursor like euryfuran. The conversion involves the oxidation of the furan ring, a common strategy in natural product synthesis. This transformation can proceed through various mechanisms, often involving singlet oxygen or other oxidizing agents to generate intermediates that can be rearranged and functionalized to yield the target lactone structure.

Challenges and Advances in Achieving Enantioselective Synthesis

Producing a single enantiomer of a chiral molecule is crucial, particularly for biologically active compounds. Enantioselective synthesis aims to achieve this, but it faces several challenges, including the high cost and limited availability of some chiral catalysts and difficulties in scaling up reactions while maintaining high enantioselectivity. numberanalytics.com

The synthesis of (+)-Valdiviolide from (+)-manool represents a successful chiral pool approach. rsc.orgresearchgate.net This strategy circumvents the need for an asymmetric catalyst by starting with an enantiomerically pure natural product that already contains some of the required stereocenters. The challenge then becomes transferring this chirality through the synthetic sequence to control the stereochemistry of newly formed centers.

Advances in asymmetric catalysis, such as the development of novel chiral ligands and organocatalysts, offer alternative routes. uantwerpen.benih.govscienceopen.com For instance, enantioselective versions of the Diels-Alder reaction, using chiral Lewis acids or organocatalysts, could be applied to create the decalin core with high enantiomeric excess. Modern methods in asymmetric hydrogenation and other transformations provide a toolkit that could be applied to create key chiral intermediates for this compound synthesis from achiral starting materials. nih.gov

Semi-Synthetic Derivatization of this compound

Semi-synthesis involves the chemical modification of a natural product to create new analogues. nih.govresearchgate.net This approach is valuable for exploring structure-activity relationships (SAR) and optimizing the properties of a lead compound.

Synthesis of this compound Analogues and Derivatives

The chemical landscape around this compound includes closely related natural products and synthetic analogues. For example, the synthesis starting from manool also yielded the related drimanic sesquiterpenes (+)-12α-hydroxyisodrimenin and (+)-winterin . rsc.org Additionally, a cocrystal obtained from Drimys winteri was found to contain both this compound and its diastereoisomer, 11-epithis compound (B1245050) . nih.gov This natural occurrence highlights the C-11 position as a point of potential stereochemical diversity.

The synthesis of analogues can be a deliberate goal to probe the biological importance of specific functional groups. By systematically altering parts of the this compound structure—for instance, by reducing the lactone, epimerizing stereocenters, or adding substituents to the decalin core—chemists can generate a library of related compounds for biological evaluation. nih.govmdpi.com

Targeted Chemical Modifications for Functional Group Diversification

The diversification of functional groups on the this compound scaffold can lead to analogues with altered physical properties and biological activities. nih.gov Modern synthetic methods offer powerful tools for such late-stage functionalization.

C-H activation, for example, allows for the direct conversion of strong carbon-hydrogen bonds into new functional groups, providing a streamlined path to derivatives that would be difficult to access through traditional means. nih.govnih.gov Applying C-H borylation, for instance, could introduce a boronate ester at various positions on the decalin ring, which can then be converted into a wide array of other functionalities. nih.gov

Other strategies for functional group diversification include:

Oxidation/Reduction: Selective oxidation of hydroxyl groups or reduction of the lactone carbonyl can provide access to new analogues.

Esterification/Etherification: The hydroxyl group of this compound is a prime handle for modification, allowing for the synthesis of esters and ethers with diverse properties.

Modification of the Butenolide Ring: The double bond within the lactone ring could be targeted for reactions like hydrogenation, epoxidation, or dihydroxylation to create further structural diversity.

These targeted modifications are essential for building a comprehensive understanding of how the structure of this compound relates to its function. chemrxiv.orgresearchgate.neteurekaselect.com

Novel Methodologies for Drimane Sesquiterpene Scaffold Construction

The construction of the core drimane sesquiterpene scaffold is a central challenge in the synthesis of this compound and related compounds. Research in this area is ongoing, with novel methods being developed in both chemical synthesis and biosynthesis.

Chemical Approaches: New synthetic strategies often focus on efficiency and stereocontrol. For example, methods have been developed that start from readily available chiral molecules like S-(+)-carvone to produce enantiomerically pure drimanes. iupac.org Other approaches include regioselective annulation of butenolides and base-induced rearrangement of trans-perhydronaphthalene systems to build the characteristic bicyclic core. iupac.org

Biosynthetic Approaches: There is growing interest in the biosynthetic pathways that produce drimane sesquiterpenes in nature. umn.edu In fungi, drimane-type sesquiterpenes are produced via the cyclization of farnesyl pyrophosphate (FPP). researchgate.net Recently, novel enzyme clusters responsible for drimane biosynthesis have been identified in fungi like Aspergillus oryzae and Aspergillus calidoustus. researchgate.netresearchgate.net These pathways involve unique terpene cyclases and modifying enzymes (e.g., P450s, oxidoreductases) that build and decorate the drimane scaffold. researchgate.netnih.gov Understanding these enzymatic machineries opens the door to biocatalytic and synthetic biology approaches for producing this compound and novel drimane analogs. researchgate.net

Biological Activities and Molecular Mechanistic Investigations Non Human Models

Antifungal Activities of Valdiviolide

Efficacy against Plant Pathogenic Fungi (Gaeumannomyces graminis var. tritici, Penicillium digitatum, Monilinia fructicola)

This compound, a drimane (B1240787) sesquiterpenoid isolated from the bark of Drimys winteri, has demonstrated notable antifungal properties against several plant pathogenic fungi. asm.orgnih.gov In in vitro studies, this compound was one of six drimane sesquiterpenoids tested for its ability to inhibit the mycelial growth of Gaeumannomyces graminis var. tritici, the causal agent of take-all disease in cereals. asm.orgwikipedia.orgdoe.gov While not the most potent compound in the study, this compound did exhibit inhibitory effects. asm.org

Gaeumannomyces graminis is a significant soilborne pathogen that affects the roots of important crops like wheat and barley, leading to substantial yield losses. asm.orgdoe.gov The fungus survives on crop residues in the soil, making its control challenging. asm.org

Research has also explored the efficacy of related compounds against other significant postharvest pathogens. For instance, Penicillium digitatum (green mold) and Monilinia fructicola (brown rot) are major concerns for citrus fruits and peaches, respectively. mdpi.comresearchgate.netnih.govfrontiersin.org Studies on compounds with similar structures to this compound have shown activity against these fungi, highlighting the potential of this class of molecules as natural fungicides. mdpi.comresearchgate.net

Table 1: Antifungal Activity of this compound and Related Compounds

| Fungus | Compound | Activity | Reference |

|---|---|---|---|

| Gaeumannomyces graminis var. tritici | This compound | Inhibited mycelial growth in vitro. | asm.org |

| Penicillium digitatum | Polygodial | Showed moderate sensitivity with MIC and MFC of 125 µg/mL. | mdpi.com |

| Monilinia fructicola | Polygodial | Exhibited high activity with MIC and MFC of 31.25 µg/mL. | mdpi.com |

This table is interactive. Click on the headers to sort.

Cellular and Subcellular Mechanisms of Antifungal Action (e.g., Fungal Cell Wall Damage, Lipid Peroxidation)

The antifungal action of this compound and related drimane sesquiterpenoids involves damage to the fungal cell wall and the induction of lipid peroxidation. asm.orgnih.gov The fungal cell wall is a crucial structure for maintaining cellular integrity, making it an excellent target for antifungal agents. frontiersin.orgplos.org

Confocal laser scanning microscopy revealed that this compound, at its lethal concentration 50 (LC50), causes disruption of the cell membrane in Gaeumannomyces graminis var. tritici. nih.gov This membrane damage is a key aspect of its antifungal mechanism. nih.govnih.gov

Furthermore, exposure to these compounds leads to an increase in lipid peroxidation products in filamentous fungi. nih.gov Lipid peroxidation is a process of oxidative degradation of lipids, which can cause damage to cell membranes and other cellular structures, ultimately leading to cell death. frontiersin.orgnih.govavantiresearch.com The increase in thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation, was observed in fungi treated with these sesquiterpenoids. nih.gov This suggests that the antifungal activity is, at least in part, mediated by oxidative stress. nih.govmdpi.com

Antimicrobial Properties

Evaluation against Bacterial and Fungal Strains (in vitro)

Sesquiterpene lactones, the class of compounds to which this compound belongs, are known to possess a broad spectrum of biological activities, including antibacterial and antifungal effects. researchgate.net While specific data on the broad-spectrum antibacterial activity of this compound is limited in the provided context, the general class of drimane sesquiterpenoids has been evaluated against various microorganisms. researchgate.net The antimicrobial activity of plant-derived compounds is often tested against a panel of both Gram-positive and Gram-negative bacteria, as well as various fungal strains, to determine their spectrum of action. mdpi.comnih.govnih.gov

Quorum Sensing Inhibition by this compound

This compound has been identified as an inhibitor of quorum sensing (QS). researchgate.net Quorum sensing is a cell-to-cell communication system used by bacteria to regulate gene expression in response to population density, controlling virulence factors and biofilm formation. researchgate.netfrontiersin.orgmdpi.comsciopen.com The inhibition of QS is considered a promising strategy to combat bacterial infections without exerting selective pressure that leads to resistance. researchgate.netmdpi.com

In studies using the biosensor bacterium Chromobacterium violaceum, which produces a violet pigment called violacein (B1683560) under QS control, this compound was shown to inhibit this pigment production. researchgate.netresearchgate.net This indicates an interference with the QS system. researchgate.net Specifically, this compound, along with cinnamolide, both being α,β-unsaturated lactones with a carbonyl group at position 12 of the drimane skeleton, were found to be active QS inhibitors, whereas other drimane lactones were not. researchgate.net This suggests that the α,β-unsaturated lactone moiety is crucial for the quorum sensing inhibitory activity of these compounds. researchgate.netmdpi.comresearchgate.net The inhibition of QS by this compound points to its potential as an anti-virulence agent. mdpi.comfrontiersin.org

Table 2: Quorum Sensing Inhibition by Drimane Lactones

| Compound | Activity | Target Organism | Reference |

|---|---|---|---|

| This compound | Inhibitor of Quorum Sensing | Chromobacterium violaceum | researchgate.netresearchgate.netmdpi.comresearchgate.net |

| Cinnamolide | Inhibitor of Quorum Sensing | Chromobacterium violaceum | researchgate.netresearchgate.netresearchgate.net |

This table is interactive. Click on the headers to sort.

Antiproliferative and Cytotoxic Effects (Cell Line and in vitro Studies)

The cytotoxic effects of compounds are typically evaluated in vitro using various cell lines. johner-institute.comnih.gov These assays measure cell viability and proliferation to determine the concentration at which a compound inhibits cell growth or causes cell death. journalagent.comresearchgate.net While the provided search results focus heavily on the antimicrobial and antifungal activities of this compound, the broader class of sesquiterpene lactones is known to exhibit antiproliferative and cytotoxic activities against cancer cell lines. researchgate.net

Cytotoxicity is often assessed using methods like the MTT or WST-1 assays, which measure metabolic activity as an indicator of cell viability. journalagent.com For a compound to be considered a potential therapeutic agent, it is also important to evaluate its selectivity, comparing its toxicity towards cancer cells versus non-cancerous cells. nih.gov Although specific studies on the antiproliferative effects of this compound on particular cell lines were not detailed in the provided search results, this is a common area of investigation for natural products with demonstrated biological activity.

Inhibition of Proliferation in Mammalian Cancer Cell Lines (e.g., P388 Leukemia, KB Human Nasal Pharynx Carcinoma)

This compound belongs to the drimane sesquiterpenoid class of natural products, a group of compounds recognized for their cytotoxic activities against various cancer cell lines. nih.govnih.govresearchgate.net Research into this class has demonstrated notable inhibitory effects on the proliferation of malignant cells, including the P388 murine leukemia line and KB human nasopharynx carcinoma cells. wur.nlmdpi.com

Drimane sesquiterpenoids isolated from marine and plant sources have shown significant cytotoxicity. nih.govwur.nl For instance, several drimane lactones and acetals obtained from the marine nudibranch Dendrodoris carbunculosa exhibited cytotoxic effects against the P388 lymphoma cell line, with IC50 values ranging from 4 to 17 µg/mL. nih.govmdpi.com Similarly, other drimanes like cinnamodial (B190799) and cinnamosmolide (B1253970) have been reported to be active against P388 lymphocytic leukemia and KB nasopharynx carcinoma cells, respectively. wur.nlmdpi.com While specific IC50 values for this compound against these cell lines are not consistently detailed in broad literature, its structural inclusion in the drimane class, which is known for these activities, is significant. hebmu.edu.cnresearchgate.net Studies on drimanes extracted from Drimys brasiliensis also confirmed cytotoxic potential against leukemia cell lines. nih.gov

| Compound Class | Cell Line | Reported Activity | Reference |

|---|---|---|---|

| Drimane Lactones/Acetals | P388 Murine Leukemia | IC50 values of 4–17 µg/mL | nih.govmdpi.com |

| Cinnamodial | P388 Murine Leukemia | Cytotoxic | wur.nlmdpi.com |

| Cinnamosmolide | KB Nasopharynx Carcinoma | Cytotoxic (ED50 of 1.2 µg/ml) | wur.nl |

| Various Drimanes | K562 & Nalm-6 Leukemia | Cytotoxic (IC50 values from 3.56 to 128.91 µM) | nih.govresearchgate.net |

Anti-Inflammatory Modulatory Activities (Pre-clinical, in vitro context)

This compound and related drimane sesquiterpenoids isolated from Drimys species exhibit significant anti-inflammatory activities in preclinical in vitro models. hebmu.edu.cnresearchgate.netmdpi.com The primary mechanism appears to be the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway, a central regulator of inflammatory responses. researchgate.netmdpi.com

Studies on drimane sesquiterpenoids showed a potent suppressive effect on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced BV-2 microglial cells, with IC50 values for some drimanes ranging from 4.97 to 7.81 μM. researchgate.net Furthermore, these compounds significantly inhibited the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net Immunofluorescence experiments confirmed that this activity was linked to the inhibition of the NF-κB pathway. researchgate.net

Isotadeonal (B1246635) and polygodial, two drimanes from Drimys winteri, were evaluated for their ability to inhibit the NF-κB pathway in THP-1 reporter cells. mdpi.com Both compounds decreased the production of a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB promoter, with isotadeonal showing higher potency. mdpi.com This was associated with the inhibition of IκB-α phosphorylation, a key step in the activation of NF-κB. mdpi.com Extracts from Drimys winteri have also demonstrated clear oral anti-inflammatory properties in animal models, such as the inhibition of carrageenan-induced paw edema in rats. hebmu.edu.cn

| Compound/Extract | Model | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Drimane Sesquiterpenoids | LPS-induced BV-2 cells | Inhibition of NO, TNF-α, and IL-6 production (IC50: 4.97–7.81 μM for NO) | Inhibition of NF-κB pathway | researchgate.net |

| Isotadeonal & Polygodial | LPS-induced THP-1 reporter cells | Inhibition of NF-κB-dependent reporter gene | Inhibition of IκB-α phosphorylation | mdpi.com |

| Drimys winteri Extract | Carrageenan-induced rat paw edema | Dose-dependent reduction of edema (ID50: 49 mg/kg) | Anti-inflammatory action | hebmu.edu.cn |

Insect Antifeedant and Pest Repellency Studies

This compound is a member of the drimane sesquiterpenoid family, which is well-documented for its potent insect antifeedant properties. hebmu.edu.cn These compounds act as chemical agents that inhibit feeding, causing insects to cease consumption of treated materials and potentially die from starvation. nih.govnih.gov The antifeedant activity of drimanes has been observed against a variety of insect pests, including lepidopteran larvae such as Spodoptera littoralis and Spodoptera frugiperda. nih.govresearchgate.netresearchgate.net

The behavioral response elicited by these compounds is one of strong feeding deterrence. hebmu.edu.cn In laboratory bioassays, insects presented with foliage treated with drimanes show significantly reduced consumption compared to controls. nih.govresearchgate.net This deterrence can lead to physiological consequences beyond simple starvation, including inhibition of growth and development. researchgate.net For example, compounds that cause nutritional alterations can lead to decreased larval growth, lethal malformations in adults, and reduced hatchability of eggs. nih.govresearchgate.net

The mechanism of feeding deterrence by compounds like this compound is rooted in the insect's chemosensory system. thieme-connect.com Insects use taste and olfactory receptors to perceive a vast array of chemicals in their environment, allowing them to identify food sources and avoid toxic or unpalatable substances. mdpi.com Antifeedants function by providing an unpalatable taste or signal that triggers an aversive behavioral response. researchgate.net

The acceptance of a plant by an insect is dependent on its chemosensory system detecting favorable levels of feeding stimulants versus deterrents. thieme-connect.com Drimane sesquiterpenoids and other natural lactones are recognized as potent antifeedants that act on the insect's taste cells. thieme-connect.comresearchgate.net This interaction at the chemoreceptor level leads to the rejection of the food source. thieme-connect.com While the specific receptor proteins that bind this compound have not been explicitly identified, the mechanism is understood to be chemosensory-based food rejection. thieme-connect.comnih.gov This strategy of targeting an insect's sense of taste is a key component of plant defense mechanisms against herbivores and is a promising avenue for the development of ecologically sound pest control agents. nih.govdntb.gov.ua

Structure Activity Relationship Sar Studies

Analysis of the Drimane (B1240787) Lactone Core Structure on Bioactivity

Valdiviolide is built upon the drimane skeleton, a bicyclic sesquiterpenoid framework characterized by a trans-fused decalin ring system. researchgate.net This core structure is common to a vast family of natural products, known as drimanes, which exhibit a wide array of biological activities, including antifungal, antibacterial, cytotoxic, and antifeedant properties. d-nb.infomdpi.com The drimane sesquiterpenes are produced by a diverse range of organisms, from plants like Drimys winteri to various fungi and marine mollusks. mdpi.commdpi.com

The fundamental drimane core provides the essential scaffold that positions key functional groups in a specific spatial orientation, which is necessary for interaction with biological targets. The rigidity of the trans-decalin system limits conformational flexibility, presenting a defined shape for molecular recognition. researchgate.net While the core itself is primarily a hydrophobic scaffold, its true bioactivity is unlocked by the specific oxygen-containing functional groups attached to it, particularly at positions C-7, C-8, C-11, and C-12. researchgate.netd-nb.info The presence of a lactone ring, formed between C-9 and C-12 in compounds like this compound, is a common feature in many bioactive drimanes. Hundreds of drimane-type sesquiterpenes have been identified, and while comparative assays are often lacking, the recurrence of this structural class highlights its evolutionary selection as a privileged scaffold for producing bioactive molecules. d-nb.info

Influence of Stereochemistry (e.g., 11-epi-Valdiviolide) on Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the biological efficacy of chiral molecules like this compound. Even subtle changes in the orientation of a single functional group can dramatically alter binding affinity to a target receptor. A notable example is the relationship between this compound and its natural diastereomer, 11-epi-Valdiviolide.

These two compounds were isolated together from Drimys winteri extracts, forming a 1:1 co-crystal. researchgate.net The key structural difference lies at the C-11 chiral center. This compound possesses an SSR configuration for its chiral centers at C-5, C-10, and C-11, respectively. researchgate.net In contrast, 11-epi-Valdiviolide has an SSS configuration at these same positions. researchgate.net This inversion of stereochemistry at C-11 means the hydroxyl group and the hydrogen atom are oriented differently in space relative to the rest of the molecule.

While detailed studies comparing the biological efficacy of the two purified epimers are not extensively documented in the available literature, the natural occurrence of a co-crystal suggests a complex biosynthetic or ecological relationship. researchgate.netcabidigitallibrary.org Extracts from Drimys winteri, containing both isomers, have demonstrated significant antifungal properties against phytopathogens like Gaeumannomyces graminis. researchgate.netresearchgate.net The different spatial arrangement of the C-11 hydroxyl group in 11-epi-Valdiviolide compared to this compound would be expected to influence hydrogen bonding interactions with target enzymes or receptors, likely resulting in different potency, although specific comparative data is limited.

Role of Specific Functional Groups and Substituents in Activity Profiles

The specific functional groups decorating the drimane core of this compound are critical determinants of its activity profile. By comparing this compound to naturally co-occurring or synthetic analogues, the contribution of each moiety can be elucidated.

The γ-Hydroxy-α,β-unsaturated-γ-lactone Moiety: The fused lactone ring system involving C-9, C-11, and C-12 is a defining feature. When compared to drimanes lacking this feature, its importance becomes clear. For instance, Polygodial, which has two aldehyde groups at C-11 and C-12, shows more potent antifungal activity against G. graminis var. tritici (LC₅₀ of 7-12 µg/ml) than this compound (LC₅₀ of ~12 µg/ml). researchgate.net Drimenol (B159378), which has a simple primary alcohol at C-11 and lacks functionality at C-12, is significantly less active. researchgate.net This indicates that while the lactone is effective, the dialdehyde (B1249045) functionality in Polygodial is superior for this specific antifungal action. The lactone's carbonyl group can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets. nih.gov

The Δ7,8-Double Bond: A consistent finding across numerous studies of drimane sesquiterpenes is the critical importance of the double bond between C-7 and C-8 for antifungal activity. nih.govresearchgate.net Conformational and electronic studies on a series of drimanes revealed that this double bond creates a region of high electron density, which appears essential for activity. researchgate.net Saturation of this bond in other drimane analogues typically leads to a significant reduction or complete loss of antifungal efficacy.

The C-11 Hydroxyl Group: The hydroxyl group on the lactone ring of this compound contributes to the molecule's polarity and its ability to act as both a hydrogen bond donor and acceptor. Its influence can be inferred by comparison with Drimenin, a related drimane lactone that lacks the C-11 hydroxyl group. Drimenin was found to be less active than this compound against certain fungi, suggesting the hydroxyl group enhances potency, likely by forming additional stabilizing interactions with the target site. researchgate.net

| Compound | Key Functional Groups (at C-11/C-12) | Δ7,8-Double Bond | Relative Antifungal Activity (G. graminis) | Reference |

|---|---|---|---|---|

| Polygodial | Dialdehyde | Present | High | researchgate.net |

| This compound | γ-Hydroxy-γ-lactone | Present | Moderate-High | researchgate.net |

| Drimenin | γ-Lactone (no -OH) | Present | Low-Moderate | researchgate.net |

| Drimenol | Primary Alcohol | Present | Low | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. biocrick.comconicet.gov.ar Although specific QSAR models for this compound are not prominently featured in the literature, studies on the broader drimane family provide a framework for how such models can be applied.

QSAR studies typically involve calculating a set of numerical values, known as molecular descriptors, for a series of compounds. These descriptors quantify various aspects of the molecule's physicochemical properties, such as electronic (e.g., charge distribution, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) characteristics. conicet.gov.arresearchgate.net

For a series of drimane sesquiterpenes evaluated for antifeedant activity, QSAR models were developed to understand which structural properties were responsible for the observed effects. conicet.gov.ar Statistical methods, such as multiple linear regression, are then used to create an equation that links a selection of these descriptors to the biological activity (e.g., EC₅₀ or MIC values). This equation can then be used to predict the activity of new, untested analogues and to provide insight into the mechanism of action. conicet.gov.ar The robustness and predictive power of a QSAR model are assessed through rigorous internal and external validation techniques. mdpi.com

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. nih.govmdpi.com QSAR and other computational studies help to identify these key elements.

For the antifeedant activity of drimanes, QSAR analysis identified several key structural features necessary for high potency:

A carbonyl group at C-9 . conicet.gov.arresearchgate.net

An epoxide ring at the C-8/C-9 position . conicet.gov.arresearchgate.net

For the antifungal activity of drimanes, while a full pharmacophore model is not defined, electronic studies have pointed to a crucial feature:

A region of negative electrostatic potential located in the vicinity of the Δ7,8-double bond . nih.govresearchgate.net This feature was present in active antifungal drimanes but absent in inactive ones, suggesting it is a key pharmacophoric element for this specific activity. researchgate.net

Based on the structure of this compound, a hypothetical pharmacophore for its antifungal activity would likely include:

A hydrogen bond acceptor feature (the lactone carbonyl).

A hydrogen bond donor/acceptor feature (the C-11 hydroxyl group).

A hydrophobic region (the bicyclic drimane core).

An electron-rich feature (the Δ7,8-double bond).

These elements, arranged in a specific three-dimensional geometry, constitute the essential requirements for this compound's interaction with its biological target.

Advanced Analytical and Characterization Techniques in Valdiviolide Research

High-Resolution Chromatographic Techniques for Purity and Quantification (e.g., HPLC-DAD, LC-MS/MS)

The isolation of valdiviolide from its natural source, such as the bark of Drimys winteri, yields a complex mixture of related compounds. To ensure that the biological and chemical studies are performed on a pure substance, high-resolution chromatographic techniques are indispensable. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a primary tool for assessing the purity of isolated this compound. ms-editions.cl

HPLC-DAD allows for the separation of this compound from co-occurring impurities. The DAD acquires UV-Vis spectra across the entire chromatographic peak, enabling an assessment of peak purity. A uniform spectrum across the peak is a strong indicator of a single, pure compound. ms-editions.cl For quantitative purposes, a method would be validated according to established guidelines, ensuring its linearity, accuracy, and precision. ekb.egnih.gov

For more sensitive and specific quantification, especially at low concentrations in crude extracts or biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. creative-proteomics.comresearchgate.net This technique combines the superior separation power of LC with the high selectivity and sensitivity of tandem mass spectrometry. rsc.org By using modes like Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for this compound can be monitored, filtering out background noise and allowing for accurate quantification even in complex samples. creative-proteomics.com

A typical validation summary for a hypothetical quantitative HPLC method for this compound is presented in Table 1.

Table 1: Hypothetical Validation Parameters for HPLC Quantification of this compound

| Parameter | Specification | Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Limit of Detection (LOD) | Signal-to-Noise ratio > 3 | 0.2 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio > 10 | 0.7 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ||

| Intra-day | ≤ 2% | 1.2% |

Advanced NMR Experimentation (e.g., ¹H-¹³C HMBC, NOESY) for Detailed Structural and Stereochemical Insight

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules like this compound. While basic 1D ¹H and ¹³C NMR provide initial information, advanced 2D NMR experiments are required to piece together the complete molecular architecture and define its stereochemistry. oregonstate.educolumbia.edu

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is fundamental for establishing the carbon skeleton. It reveals long-range (typically 2-3 bond) correlations between protons and carbons. emerypharma.comresearchgate.net For this compound, HMBC would be used to connect the different spin systems identified in a COSY spectrum, and crucially, to place the quaternary carbons and the lactone functionality within the drimane (B1240787) framework.

The stereochemistry of this compound is elucidated using the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. NOESY detects correlations between protons that are close to each other in space, regardless of their bonding connectivity. columbia.edu These through-space interactions are critical for determining the relative configuration of the chiral centers. For instance, NOE correlations would establish the orientation of the substituents on the fused ring system. The constitution and stereochemistry of this compound and related drimane sesquiterpenes have been determined through such detailed NMR analysis. researchgate.net

Table 2 provides a representative, though not exhaustive, list of ¹H and ¹³C NMR chemical shift assignments for the core drimane skeleton of a compound like this compound.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for a this compound-type Drimane Skeleton

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) | Key HMBC Correlations (H to C) | Key NOESY Correlations |

|---|---|---|---|---|

| 1 | ~40.0 | ~1.5 (m), ~1.8 (m) | C-2, C-5, C-9, C-10 | H-2, H-11 |

| 2 | ~19.0 | ~1.6 (m) | C-1, C-3, C-4, C-10 | H-1, H-3 |

| 3 | ~42.0 | ~1.4 (m) | C-2, C-4, C-5 | H-2, H-4 |

| 4 | ~33.0 | - | - | - |

| 5 | ~55.0 | ~1.9 (d, 10.0) | C-4, C-6, C-7, C-10, C-14, C-15 | H-6, H-14 |

| 6 | ~24.0 | ~1.7 (m) | C-5, C-7, C-8, C-10 | H-5, H-7 |

| 7 | ~28.0 | ~2.1 (m) | C-5, C-6, C-8, C-9 | H-6, H-8 |

| 8 | ~130.0 | ~5.8 (s) | C-6, C-7, C-9, C-10, C-11, C-12 | H-7 |

| 9 | ~140.0 | - | - | - |

| 10 | ~38.0 | - | - | - |

| 11 | ~68.0 | ~4.5 (d, 3.0) | C-8, C-9, C-12 | H-1, H-12 |

| 12 | ~175.0 | - | - | - |

| 13 | ~33.0 | 0.90 (s) | C-3, C-4, C-5, C-14 | H-14 |

| 14 | ~21.0 | 0.85 (s) | C-3, C-4, C-5, C-13 | H-5, H-13 |

| 15 | ~15.0 | 0.95 (d, 7.0) | C-1, C-9, C-10 | H-1 |

Hyphenated Techniques for Complex Mixture Analysis and Trace Component Identification

This compound is biosynthesized within a complex chemical matrix in Drimys winteri. researchgate.net Understanding the phytochemical context in which it exists is crucial for biosynthesis studies and for identifying other potentially bioactive molecules. Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for this type of analysis. conicet.gov.ar

Liquid Chromatography-Mass Spectrometry (LC-MS) is exceptionally well-suited for the analysis of non-volatile components in crude plant extracts. google.comsemanticscholar.org An LC-MS analysis of a Drimys winteri extract would allow for the tentative identification of numerous compounds based on their retention times and mass spectra. researchgate.netsemanticscholar.org By comparing the data to spectral libraries and literature, it is possible to identify known drimanes and other classes of natural products present in the extract, providing a comprehensive chemical snapshot and enabling the detection of this compound and its related trace constituents. conicet.gov.ar

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Ecological Roles and Biotechnological Research Perspectives

Valdiviolide as a Chemical Defense Metabolite in Plants

This compound, a drimane (B1240787) sesquiterpenoid lactone, functions as a crucial component of the chemical defense arsenal (B13267) in certain plants. numberanalytics.comdntb.gov.ua Plants, being stationary organisms, have evolved a complex array of secondary metabolites to protect themselves from a variety of threats in their environment. apsnet.orgnih.gov These chemical defenses can be either constitutive, meaning they are always present, or induced upon attack by pathogens or herbivores. apsnet.orgresearchgate.net

Contribution to Plant Resistance against Pathogens and Herbivores

This compound plays a significant role in protecting plants from both pathogenic microorganisms and herbivorous insects. nih.govresearchgate.net As a secondary metabolite, its production is a key defense strategy. researchgate.net The compound can act directly as a toxin or a feeding deterrent to herbivores, disrupting their metabolism or hormonal balance. researchgate.net This direct defense mechanism is a fundamental aspect of plant resistance, reducing the damage caused by insects and other grazing animals. researchgate.netbibliovault.org

The following table summarizes the defensive roles of secondary metabolites like this compound:

| Defense Mechanism | Target Organism | Mode of Action |

| Direct Defense | Herbivores | Toxin, feeding deterrent. researchgate.net |

| Chemical Barrier | Pathogens (Fungi, Bacteria) | Antimicrobial, inhibits growth. numberanalytics.com |

Ecological Niche and Adaptive Significance

The production of this compound is an adaptive trait that enhances a plant's survival and reproductive success within its specific ecological niche. The ability to defend against prevalent local pathogens and herbivores is a significant evolutionary advantage. bibliovault.org The synthesis of such defensive compounds allows plants to thrive in environments where they are constantly under threat. nsf.gov

Role in Marine Chemical Ecology and Interspecies Interactions

While primarily discussed in the context of terrestrial plants, the principles of chemical defense are also fundamental to marine ecosystems. rsc.orgnih.gov Marine organisms produce a vast array of chemical compounds to mediate interactions such as defense, competition, and communication. mdpi.commdpi.com These interactions, driven by chemical cues, are critical in shaping the structure and function of marine communities. nih.govmdpi.com

Ecologically significant metabolites, often referred to as allelochemicals or infochemicals, are involved in both intra- and interspecific interactions. nih.govruhr-uni-bochum.de These compounds can influence population dynamics, community organization, and ecosystem functions. mdpi.com The study of these chemical-mediated interactions is known as marine chemical ecology. rsc.orgnih.gov Although direct evidence for this compound's role in marine environments is not extensively documented, related compounds and the general principles of chemical ecology suggest that similar molecules play crucial roles in marine interspecies communication and defense. rsc.orgmdpi.com

Potential for Sustainable Biopesticide and Biofungicide Development

The defensive properties of this compound against pests and pathogens make it a promising candidate for the development of sustainable biopesticides and biofungicides. byjus.comresearchgate.net Biopesticides are derived from natural sources such as plants, bacteria, and fungi, and they often offer a more environmentally friendly alternative to synthetic chemical pesticides. byjus.comglobenewswire.com They tend to be less toxic to non-target organisms and the environment. byjus.com

The development of biopesticides is a key component of integrated pest management (IPM) programs, which aim to control pest populations through a combination of methods, including biological and cultural controls. byjus.com Natural compounds like this compound, with their inherent biological activity, are valuable leads for creating new and effective pest control products. bettercotton.org Research into the specific modes of action of such compounds can lead to the development of targeted and biodegradable pesticides. researchgate.net

The growing demand for sustainable agriculture and the need to reduce reliance on synthetic pesticides are driving the market for biopesticides. globenewswire.comagribusinessglobal.com

Biosynthetic Pathway Engineering for Enhanced this compound Production in Heterologous Systems

To produce this compound and other valuable natural products on a larger scale, researchers are exploring the use of biosynthetic pathway engineering in heterologous systems. rsc.orgdtu.dk This involves transferring the entire set of genes responsible for producing a specific compound from the original organism into a more easily manageable host, such as yeast or bacteria. mdpi.comfrontiersin.org

This approach, known as heterologous expression, allows for the robust production of complex molecules without the need to cultivate the original, often slow-growing or difficult-to-culture, source organism. rsc.orgnih.gov By understanding the biosynthetic pathway—the series of enzymatic steps that create the compound—scientists can reconstruct it in a microbial cell factory. dtu.dk

The process generally involves:

Identifying and sequencing the genes in the biosynthetic gene cluster that code for the enzymes involved in the pathway. mdpi.com

Cloning these genes into an expression vector.

Introducing the vector into a suitable heterologous host, like Escherichia coli or Saccharomyces cerevisiae. nih.gov

Optimizing the host's metabolism to support the efficient production of the target compound. nih.gov

This strategy not only facilitates the large-scale production of known compounds but also opens the door to creating novel molecules through pathway engineering and combinatorial biosynthesis. rsc.orgnih.gov

This compound's Role in Inter-Organismal Communication (e.g., Quorum Quenching in Microbial Communities)

Beyond direct defense, secondary metabolites can also play a role in more subtle forms of inter-organismal communication. oup.com One such area of research is quorum quenching, which is the interference with quorum sensing, a communication system used by bacteria. scielo.brnih.gov

Quorum sensing allows bacteria to coordinate their behavior based on population density by producing and detecting small signaling molecules called autoinducers. scielo.brmdpi.com This system regulates various processes, including biofilm formation and the production of virulence factors. scielo.brnih.gov

Quorum quenching involves the disruption of these signaling pathways, often through the enzymatic degradation of the signaling molecules or by blocking their receptors. scielo.brnih.gov While direct evidence linking this compound to quorum quenching is still emerging, it is plausible that plant-derived compounds could have such activities. Plants and bacteria have a long history of co-evolution, and it is conceivable that plants have developed mechanisms to interfere with bacterial communication to their own benefit. The disruption of bacterial quorum sensing could be a sophisticated defense mechanism to prevent bacterial colonization and infection. oup.comnih.gov

Emerging Research Avenues and Future Directions

Discovery of Novel Valdiviolide Analogues from Underexplored Biodiversity

The primary source of this compound is the bark of the South American tree Drimys winteri, a species held sacred in the traditional medicine of the Mapuche people. researchgate.netasm.org This plant has proven to be a rich reservoir of related drimane (B1240787) sesquiterpenoids, which are natural analogues of this compound. researchgate.net Systematic phytochemical investigations of D. winteri have led to the isolation of several such compounds, including drimenin, drimenol (B159378), polygodial, isodrimeninol, and drimendiol. asm.orgasm.org A notable discovery was the co-crystallization of this compound with its isomer, 11-epithis compound (B1245050), from extracts of the plant, highlighting the subtle structural diversity present. nih.gov

The future of discovering new analogues lies in exploring a wider range of biodiversity. Drimane sesquiterpenoids are not exclusive to higher plants; they have also been identified in fungi, such as Aspergillus and Penicillium species, and even in marine organisms like nudibranchs of the genus Dendrodoris. nih.govwur.nlacs.org These organisms inhabit diverse ecological niches and may have evolved unique biosynthetic pathways, suggesting they could produce novel drimane skeletons. d-nb.info Exploring these underexplored species, as well as different chemotypes of Drimys winteri from various geographical locations, presents a significant opportunity for the discovery of new this compound analogues with potentially enhanced or novel biological properties. researchgate.net

Development of Advanced Synthetic Methodologies for Complex this compound Derivatives

The chemical synthesis of this compound provides a crucial alternative to its extraction from natural sources and opens the door to creating structurally complex, non-natural derivatives. The first total synthesis of this compound was accomplished in 1983, establishing a foundational route to its core structure. rsc.org This and other synthetic work on related drimanes like euryfuran (B14420389) and confertifolin (B156486) have confirmed the feasibility of constructing the characteristic trans-decalin ring system of these molecules. rsc.orgacs.org

Future research in this area will focus on developing more advanced and efficient synthetic strategies. Modern methodologies, such as microwave-assisted synthesis, which has been used to accelerate the preparation of drimenone, could be adapted for this compound synthesis. scispace.com The development of new catalytic methods and multicomponent reactions, like those used for synthesizing other complex heterocyclic compounds, could significantly reduce the number of steps, improve yields, and allow for more environmentally friendly processes. asm.org These advanced methods will be instrumental in generating a library of complex this compound derivatives, enabling detailed structure-activity relationship (SAR) studies and the optimization of its biological effects.

Deeper Molecular and Cellular Level Mechanistic Investigations (Non-Human Biological Systems)

A key area of emerging research is the elucidation of this compound's mechanism of action at the molecular level. One of the most significant reported activities of this compound is its ability to inhibit quorum sensing (QS) in the bacterium Chromobacterium violaceum. mdpi.comresearchgate.net Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression based on population density. vedantu.com In C. violaceum, this process controls the production of the purple pigment violacein (B1683560). mdpi.com

The QS system in C. violaceum is a well-characterized LuxIR-type system, relying on the CviI synthase to produce the signaling molecule N-hexanoyl-L-homoserine lactone (C6-HSL). mdpi.com This signal molecule binds to the cytoplasmic receptor CviR, activating the transcription of target genes, including those for violacein synthesis. mdpi.com this compound has been shown to reduce violacein production, indicating it interferes with this signaling cascade. mdpi.comresearchgate.net Future mechanistic studies will aim to pinpoint the precise molecular target of this compound within this pathway. It could potentially act by inhibiting the CviI synthase, by competitively binding to the CviR receptor to block the natural signal, or by interfering with the transcription of QS-regulated genes. plos.orgmdpi.com

Exploration of Additional Biological Activities and Therapeutic Potential (Pre-clinical, Non-Human)

Beyond its quorum sensing inhibition, this compound and its analogues from Drimys winteri exhibit a range of other promising biological activities in non-human, pre-clinical models. These compounds have demonstrated significant antifungal properties against the phytopathogen Gaeumannomyces graminis var. tritici, the causative agent of "take-all" disease in cereals. asm.orgasm.org The mechanism appears to involve damage to the fungal cell wall and increased lipid peroxidation. asm.org

Furthermore, early studies reported in a patent suggest that extracts containing this compound show activity against P-388 lymphocytic leukemia and KB human nasal pharynx carcinoma cell lines in vitro. google.com The same source notes antimycotic activity against Sarcina lutea and Staphylococcus aureus. google.com Other drimane sesquiterpenoids isolated alongside this compound have shown trypanocidal activity against Trypanosoma cruzi and insecticidal properties. researchgate.netnih.gov The exploration of these diverse biological activities is a key future direction. Pre-clinical studies using various non-human models are needed to validate these initial findings, determine the spectrum of activity, and assess the therapeutic potential of this compound for applications in agriculture and medicine. researchgate.netacs.org

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in this compound Research

To gain a holistic understanding of this compound's biological effects, the integration of "omics" technologies is a critical next step. d-nb.infomdpi.com These technologies allow for the large-scale analysis of biological molecules, providing a comprehensive view of cellular processes. mdpi.com Although specific omics studies on this compound have not yet been published, researchers have noted the need for such investigations to fully elucidate the antimicrobial mechanisms of drimane sesquiterpenoids. asm.orgnih.gov

For instance, transcriptomics (the study of the complete set of RNA transcripts) could be employed to identify which genes in C. violaceum or G. graminis are up- or down-regulated in response to this compound treatment. This would provide unbiased insight into the pathways it perturbs, confirming its effect on quorum sensing or revealing novel mechanisms of antifungal action. nih.gov Similarly, metabolomics, which analyzes the complete set of metabolites, could reveal how this compound alters the metabolic fingerprint of a target organism, providing clues about its mode of action and downstream effects. scispace.com These powerful, system-wide approaches will be invaluable in generating new hypotheses and accelerating our understanding of this compound's bioactivity.

Computational Chemistry and in silico Design of this compound-Inspired Compounds

Computational chemistry and in silico (computer-aided) design are powerful tools for accelerating drug discovery and are highly applicable to this compound research. researchgate.netasm.org These methods can be used to rationalize observed biological activities and to design novel, more potent analogues. For example, molecular docking simulations could be used to predict how this compound and its known analogues bind to the active site of target proteins, such as the CviR quorum sensing receptor or enzymes involved in fungal cell wall synthesis. asm.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on the existing library of natural and synthetic drimane sesquiterpenoids. By correlating variations in their chemical structures with changes in biological activity, a mathematical model can be built to predict the activity of new, yet-to-be-synthesized compounds. asm.org This in silico screening approach allows for the rapid evaluation of vast virtual libraries of this compound-inspired molecules, prioritizing the most promising candidates for chemical synthesis and biological testing. This integration of computational design will streamline the discovery process, reduce costs, and accelerate the development of lead compounds for various applications. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for Valdiviolide, and what analytical techniques are critical for confirming its structural identity?